

# Drofenine hydrochloride IUPAC name and synonyms

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## Compound of Interest

Compound Name: *Drofenine hydrochloride*

Cat. No.: *B7790551*

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An In-depth Technical Guide to **Drofenine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Chemical Identity

**Drofenine hydrochloride** is an antimuscarinic and antispasmodic agent. Its chemical properties are pivotal to its function and application in research and pharmaceutical development.

## IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for **drofenine hydrochloride** is 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride.[1]

## Synonyms

**Drofenine hydrochloride** is known by several synonyms in scientific literature and commercial products. These include:

- Cycloadiphenine hydrochloride[2]
- Hexahydroadiphenine hydrochloride[3]
- Cyclovegantine[2]

- Trasentine-6H[4]
- Adiphenine H[4]
- Drofenine HCl[5]

## Physicochemical Properties

A summary of the key physicochemical properties of **drofenine hydrochloride** is presented in the table below. This data is essential for experimental design, formulation, and analytical method development.

Property	Value	Reference
CAS Number	548-66-3	[2][6][7][8][9]
Molecular Formula	C <sub>20</sub> H <sub>32</sub> ClNO <sub>2</sub>	[1][10]
Molecular Weight	353.93 g/mol	[2][6][10]
Melting Point	143-146°C	[10]
Solubility	DMSO: 71 mg/mL (200.6 mM)	[6]
pKa	8.52 (Basic)	[5]
logP	4.61 (Calculated)	[1]

## Mechanism of Action

**Drofenine hydrochloride** exhibits a multi-faceted mechanism of action, primarily centered on its antispasmodic and analgesic properties. Its effects are mediated through several distinct signaling pathways.

## Anticholinergic Activity

As an antimuscarinic agent, **drofenine hydrochloride** competitively antagonizes muscarinic acetylcholine receptors.[1] This inhibition prevents acetylcholine-induced smooth muscle contraction, leading to muscle relaxation. This is the primary mechanism behind its use in treating spasms in the gastrointestinal, biliary, and urogenital tracts.[1][11]

## Butyrylcholinesterase (BChE) Inhibition

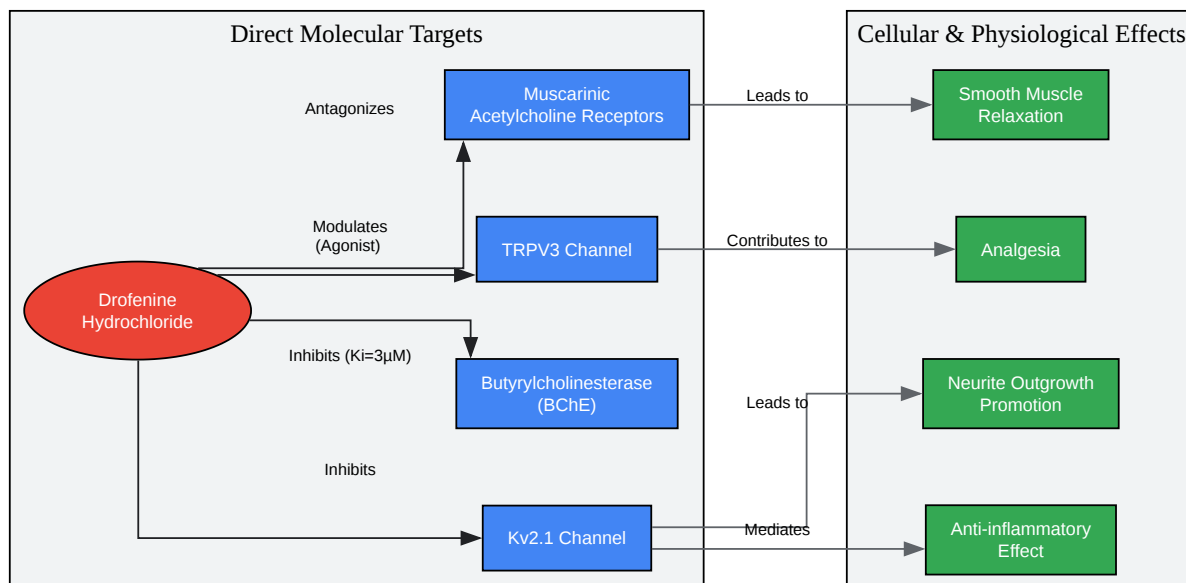
**Drofenine hydrochloride** is a potent competitive inhibitor of butyrylcholinesterase (BChE), with a reported  $K_i$  value of 3  $\mu\text{M}$ .<sup>[2][3]</sup> By inhibiting BChE, it can modulate cholinergic neurotransmission.

## TRPV3 Channel Modulation

Recent studies have shown that drofenine acts as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.<sup>[1][11]</sup> It has been demonstrated to be an agonist with greater selectivity for human TRPV3 compared to other TRP channels.<sup>[2]</sup> This interaction is thought to contribute to its effects on pain perception.<sup>[1]</sup>

## Kv2.1 Channel Inhibition

Drofenine has been identified as an inhibitor of the Kv2.1 potassium channel.<sup>[12]</sup> This action has been shown to ameliorate diabetic peripheral neuropathy-like pathology in animal models by promoting neurite outgrowth and reducing inflammation and apoptosis in dorsal root ganglion neurons.<sup>[12]</sup>



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Figure 1. Signaling pathways of **Drofenine Hydrochloride**.

## Experimental Protocols

### Synthesis of Drofenine

A common method for the synthesis of drofenine involves the hydrogenation of diphenylacetic acid 2-(diethylamino)ethyl ester.[7]

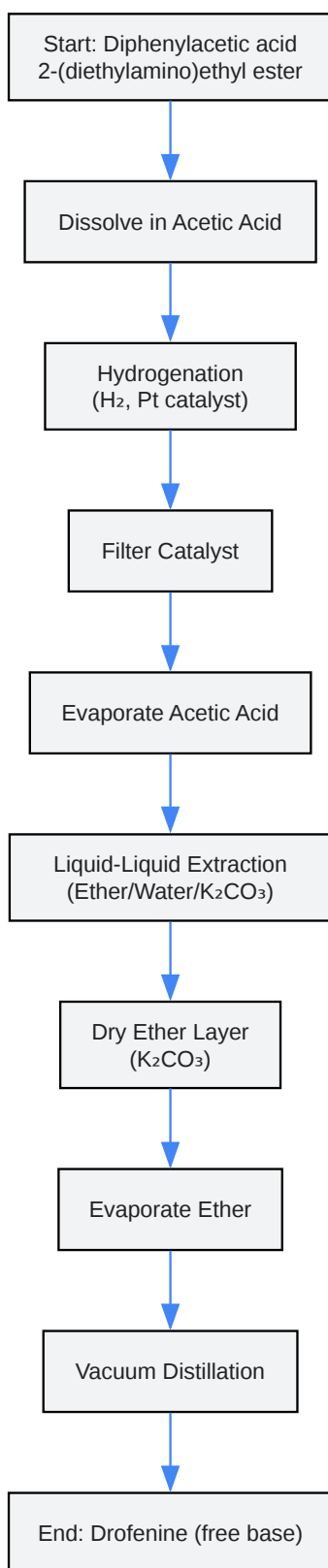
Materials:

- Diphenylacetic acid 2-(diethylamino)ethyl ester (17.4 parts)
- Acetic acid (200 parts)
- Platinum catalyst

- Hydrogen gas
- Ether
- Potassium carbonate solution

Procedure:

- Dissolve 17.4 parts of diphenylacetic acid 2-(diethylamino)ethyl ester in 200 parts of acetic acid.
- Add a platinum catalyst to the solution.
- Hydrogenate the mixture by passing a calculated volume of hydrogen gas through it.
- Once the reaction is complete, filter off the catalyst.
- Remove the acetic acid solvent by evaporation to dryness.
- To the resulting oil, add ether, water, and a potassium carbonate solution. Shake the mixture thoroughly.
- Separate the ether layer, wash it with water, and dry it over potassium carbonate.
- Remove the ether by evaporation.
- Distill the remaining oil under vacuum (B.P. 150°-160°C at 0.2 mm Hg) to yield 2-(diethylamino)ethyl  $\alpha$ -phenylcyclohexaneacetate (Drofenine free base).<sup>[7]</sup>
- To form the hydrochloride salt, the free base is treated with hydrochloric acid.



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Figure 2. Workflow for the synthesis of Drofenine free base.

## In Vitro Butyrylcholinesterase (BChE) Inhibition Assay

To determine the inhibitory effect of **drofenine hydrochloride** on BChE, a spectrophotometric assay based on Ellman's method can be employed.

Materials:

- Human serum as a source of BChE
- **Drofenine hydrochloride** stock solution (in a suitable solvent like DMSO)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Butyrylthiocholine iodide (substrate)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **drofenine hydrochloride** in phosphate buffer.
- In a 96-well plate, add the BChE solution (diluted human serum) to each well.
- Add the different concentrations of **drofenine hydrochloride** or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Add DTNB solution to all wells.
- Initiate the enzymatic reaction by adding the substrate, butyrylthiocholine iodide, to all wells.
- Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the BChE activity.

- Calculate the percentage of inhibition for each drofenine concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the  $IC_{50}$  value. The  $K_i$  can be calculated using the Cheng-Prusoff equation if the  $K_m$  of the substrate is known.

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